molecular formula C8H8O4 B1212742 Maleic anhydride, polymer with vinyl ether CAS No. 27100-68-1

Maleic anhydride, polymer with vinyl ether

Cat. No. B1212742
CAS RN: 27100-68-1
M. Wt: 168.15 g/mol
InChI Key: DQJJMWZRDSGUJP-UHFFFAOYSA-N
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Description

Copolymer of divinyl ether and maleic anhydride that acts as an immunostimulant with antineoplastic and anti-infective properties. It is used in combination with other antineoplastic agents.

Scientific Research Applications

Personal Care Applications

Maleic anhydride, polymerized with vinyl ether, has extensive applications in personal care. In hair care, it functions as a film former in styling products, offering humidity resistance and durability to hairstyles. This chemistry has been foundational in hair care since the 1950s. In skin care, maleic anhydride copolymers, particularly with methyl vinyl ether, are used in transdermal delivery systems and as bioadhesives for medical devices. These polymers also enhance the texture and sensory properties of skin care products. For oral care, such as in dentifrices and denture adhesives, these polymers act as bioadhesives and delivery vehicles for active ingredients (McMullen, 2016).

Copolymer Chemistry and Properties

The copolymerization of maleic anhydride with alkyl vinyl ethers results in high molecular weight alternating copolymers. These copolymers are versatile, allowing molecular structure modifications to adjust properties by varying the R group in the vinyl ether monomer units. The versatility in chemical reactions on the anhydride unit yields a range of useful derivatives (Plochocka et al., 2016).

Diagnostic Applications

Maleic anhydride-co-methyl vinyl ether copolymers are used in diagnostics, specifically in the synthesis of oligodeoxyribonucleotides-copolymer conjugates, which have potential applications in diagnostics. The anhydride moieties of these copolymers enable covalent binding for the development of diagnostic tools (Ladavière et al., 1997).

Thermal Stability and Degradation

Studies on maleic anhydride co-polymers, particularly poly(maleic anhydride-co-methyl vinyl ether), have investigated their thermal stability in aqueous solutions. The research found that increasing temperatures in hydrolysis influenced the molecular weights of these copolymers, affecting their stability and degradation patterns (Ladavière et al., 1999).

Pharmaceutical Applications

The synthesis and properties of metallo-supramolecular polymer hydrogels, such as poly[methyl vinyl ether-alt-mono-sodium maleate]·AgNO3, have been explored for their antibacterial activity and potential use in medical applications like burn wound dressings. These hydrogels demonstrate effective ion exchange and antibacterial properties, indicating their suitability in the medical field (Xu et al., 2014).

properties

CAS RN

27100-68-1

Product Name

Maleic anhydride, polymer with vinyl ether

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

ethenoxyethene;furan-2,5-dione

InChI

InChI=1S/C4H2O3.C4H6O/c5-3-1-2-4(6)7-3;1-3-5-4-2/h1-2H;3-4H,1-2H2

InChI Key

DQJJMWZRDSGUJP-UHFFFAOYSA-N

SMILES

C=COC=C.C1=CC(=O)OC1=O

Canonical SMILES

C=COC=C.C1=CC(=O)OC1=O

Other CAS RN

27100-68-1

synonyms

Copolymer, Pyran
DIVEMA
Divinyl Ether Maleic Anhydride Copolymer
Maleic Anhydride Divinyl Ether
Maleic Anhydride Vinyl Ether
MVE 2
MVE 5
MVE-2
MVE-5
NSC 46015
NSC-46015
NSC46015
Pyran Copolymer
Vinyl Ether Maleic Anhydride Polyme

Origin of Product

United States

Synthesis routes and methods

Procedure details

Copolymerization of the divinyl ether with maleic anhydride was by the method disclosed in Butler, G. B., J. Macromol. Sci.-Chem., A5(1) 219-227 (1971), at page 222-23. The crude product contained 0.64% residual maleic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Maleic anhydride, polymer with vinyl ether
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